2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine
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Description
2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a useful research compound. Its molecular formula is C12H15N5 and its molecular weight is 229.287. The purity is usually 95%.
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Biological Activity
The compound 2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS Number: 2309749-63-9) is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of This compound is C12H15N5, with a molecular weight of 229.28 g/mol. The structure features a pyrimidine ring substituted with an azetidine moiety and a pyrazole group, which are known to influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅N₅ |
Molecular Weight | 229.28 g/mol |
CAS Number | 2309749-63-9 |
Antitumor Activity
Recent studies have indicated that compounds with similar structural features to This compound exhibit significant antitumor effects. For instance, research has shown that derivatives of azetidine and pyrazole can inhibit tumor growth by targeting specific pathways involved in cancer progression. These compounds often act as inhibitors of kinases associated with tumor cell proliferation and survival.
The proposed mechanism of action involves the inhibition of key signaling pathways that are critical for cancer cell survival and proliferation. For example, compounds with similar structures have been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer cells. By blocking this pathway, these compounds can induce apoptosis in malignant cells.
Study 1: In Vitro Efficacy
A study conducted on similar azetidine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compounds showed IC50 values in the low micromolar range, indicating potent activity.
Study 2: In Vivo Models
In vivo studies using murine models have revealed that administration of related compounds resulted in significant tumor regression compared to control groups. These findings support the potential use of This compound as a therapeutic agent in oncology.
Properties
IUPAC Name |
2-methyl-4-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-10-13-5-3-12(15-10)16-7-11(8-16)9-17-6-2-4-14-17/h2-6,11H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKUAMQQLBVCLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CC(C2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.